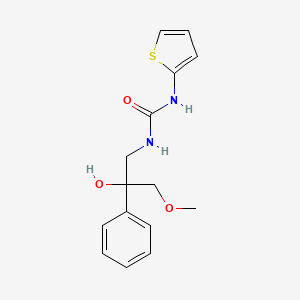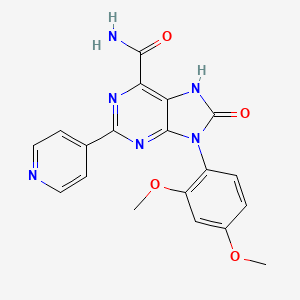![molecular formula C30H28N4O8 B2747570 methyl 2-(2-(3-(4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate CAS No. 899910-80-6](/img/no-structure.png)
methyl 2-(2-(3-(4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups, including a benzo[d][1,3]dioxol-5-ylmethyl group , an amino group, a butyl group, a quinazolinone group, and a benzoate group. These groups could confer a variety of chemical properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzo[d][1,3]dioxol-5-ylmethyl group, for example, is a cyclic structure with oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amino and benzoate groups could make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Antitumor Activity
Quinazolinone derivatives have been extensively studied for their antitumor properties. For instance, a novel series of 3-benzyl-substituted-4(3H)-quinazolinones exhibited significant broad-spectrum antitumor activity, demonstrating more potency compared to the positive control 5-FU. Molecular docking studies suggest these compounds inhibit the growth of cancer cell lines through the inhibition of critical kinases such as EGFR-TK and B-RAF kinase, similar to known anticancer drugs like erlotinib and PLX4032 (Al-Suwaidan et al., 2016).
Antimicrobial Activity
Quinazolinone derivatives also show promise in antimicrobial applications. A study synthesized 4-benzylidene-2-((1-phenyl-3,4-dihydro isoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives, which displayed good antibacterial activity profiles, highlighting the potential of quinazolinone-based compounds in combating bacterial infections (Rao et al., 2020).
Synthesis and Characterization
Research also focuses on the synthesis and characterization of new quinazolinones as potential antimicrobial agents, showcasing the diversity in chemical modifications and the exploration of their biological activities. These studies underscore the versatile nature of quinazolinone derivatives in synthesizing compounds with specific desired activities (Desai et al., 2007).
Inhibition of Tubulin Polymerization
Another noteworthy application is the identification of a compound from a series of indenopyrazoles, which exhibited antiproliferative activity toward human cancer cells by inhibiting tubulin polymerization. This highlights the potential mechanism through which quinazolinone derivatives may exert their antitumor effects (Minegishi et al., 2015).
Direcciones Futuras
Propiedades
Número CAS |
899910-80-6 |
|---|---|
Fórmula molecular |
C30H28N4O8 |
Peso molecular |
572.574 |
Nombre IUPAC |
methyl 2-[[2-[3-[4-(1,3-benzodioxol-5-ylmethylamino)-4-oxobutyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C30H28N4O8/c1-40-29(38)20-7-2-4-9-22(20)32-27(36)17-34-23-10-5-3-8-21(23)28(37)33(30(34)39)14-6-11-26(35)31-16-19-12-13-24-25(15-19)42-18-41-24/h2-5,7-10,12-13,15H,6,11,14,16-18H2,1H3,(H,31,35)(H,32,36) |
Clave InChI |
PKTPBPPKFGACBH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC5=C(C=C4)OCO5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-1-{2,5-dimethyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2747487.png)

![7-hydroxy-1,3-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2747489.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2747495.png)

![[1-(2-Methoxyphenyl)cyclopentyl]methanamine](/img/structure/B2747500.png)
![2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2747504.png)

![4-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2747506.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2747508.png)
![4-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2747509.png)
